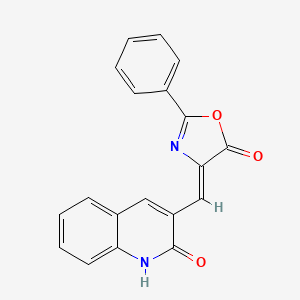
(Z)-4-((2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of hydroxyquinoline, which is a heterocyclic compound with a structure similar to quinoline . It’s likely that this compound has similar properties to other hydroxyquinoline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectral techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve reacting the ligand and metal chloride of Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), in ethanol to get a series of mononuclear complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Wissenschaftliche Forschungsanwendungen
HPO has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, HPO has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. HPO has also been studied for its potential use as an antibacterial and antifungal agent. In materials science, HPO has been investigated for its ability to act as a fluorescent probe for detecting metal ions. In analytical chemistry, HPO has been used as a reagent for the determination of various metal ions in aqueous solutions.
Wirkmechanismus
The mechanism of action of HPO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling and metabolism. HPO has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. HPO has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the activity of various enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
HPO has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that HPO can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for detecting metal ions. In vivo studies have shown that HPO can reduce tumor growth in mice and improve the survival rate of infected animals.
Vorteile Und Einschränkungen Für Laborexperimente
HPO has several advantages as a research tool, including its high selectivity and sensitivity for detecting metal ions, its ability to induce apoptosis in cancer cells, and its potential as an antibacterial and antifungal agent. However, HPO also has several limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on HPO, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, the exploration of its use as an antibacterial and antifungal agent, and the development of new analytical methods for detecting metal ions. Further studies are also needed to determine the safety and efficacy of HPO in vivo and to investigate its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, HPO is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of HPO have been discussed in this paper. Further research is needed to fully understand the potential of HPO as a therapeutic agent and to develop new methods for its synthesis and analysis.
Synthesemethoden
The synthesis of HPO involves the reaction of 2-hydroxy-3-formylquinoline and 2-phenyl-4,5-dihydrooxazole-4,5-dione in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield HPO. The yield of HPO can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-17-14(10-13-8-4-5-9-15(13)20-17)11-16-19(23)24-18(21-16)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKHOCJQBRAAW-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4NC3=O)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4NC3=O)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

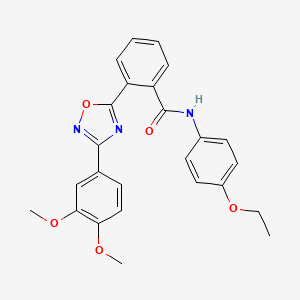
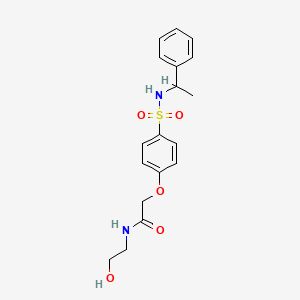


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)

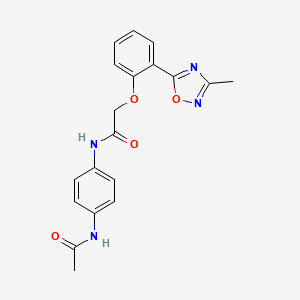
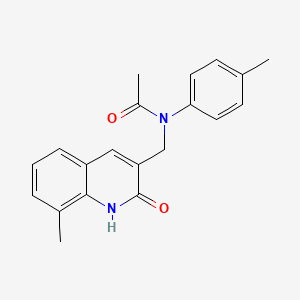
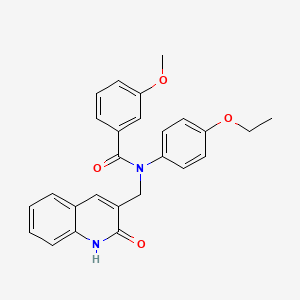
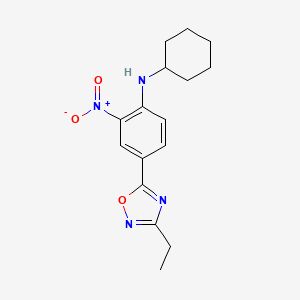
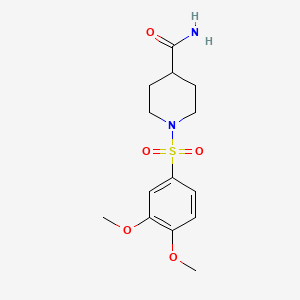
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
